molecular formula C13H18O3 B6070199 ethyl 2-methyl-2-(4-methylphenoxy)propanoate CAS No. 18672-06-5

ethyl 2-methyl-2-(4-methylphenoxy)propanoate

Cat. No.: B6070199
CAS No.: 18672-06-5
M. Wt: 222.28 g/mol
InChI Key: UMLQACQSAQTJTM-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2-(4-methylphenoxy)propanoate: is an organic compound belonging to the class of esters. It is characterized by its molecular structure, which includes an ethyl group, a methyl group, and a phenoxy group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-methyl-2-(4-methylphenoxy)propanoate typically involves the esterification of 2-methyl-2-(4-methylphenoxy)propanoic acid with ethanol. The reaction is usually carried out under acidic conditions, often using a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to promote the esterification process, and the resulting ester is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactors equipped with efficient mixing and heating systems. The process is optimized to achieve high yields and purity, with continuous monitoring of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methyl-2-(4-methylphenoxy)propanoate can undergo various chemical reactions, including:

  • Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

  • Reduction: Reduction reactions can convert the ester to the corresponding alcohol.

  • Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the parent acid and alcohol.

  • Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by another functional group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis may use sodium hydroxide (NaOH).

  • Substitution: Nucleophiles such as ammonia (NH₃) or amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 2-methyl-2-(4-methylphenoxy)propanoic acid

  • Reduction: 2-methyl-2-(4-methylphenoxy)propanol

  • Hydrolysis: 2-methyl-2-(4-methylphenoxy)propanoic acid and ethanol

  • Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry: Ethyl 2-methyl-2-(4-methylphenoxy)propanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its ester functionality makes it a versatile building block for various chemical reactions.

Biology: In biological research, this compound may be used as a probe or reagent in studies involving enzyme kinetics or metabolic pathways. Its structural similarity to naturally occurring compounds allows it to interact with biological targets in a controlled manner.

Medicine: The compound has potential applications in pharmaceutical research, where it could serve as a precursor for the synthesis of active pharmaceutical ingredients (APIs). Its reactivity and stability make it suitable for drug development processes.

Industry: In the industrial sector, this compound may be used in the production of fragrances, flavors, and other specialty chemicals. Its unique chemical properties enable it to impart desirable characteristics to various products.

Mechanism of Action

The mechanism by which ethyl 2-methyl-2-(4-methylphenoxy)propanoate exerts its effects depends on the specific application. In general, the compound may interact with molecular targets through binding to specific receptors or enzymes, leading to a cascade of biochemical reactions. The exact pathways involved would vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 2-methyl-2-(3-methylphenoxy)propanoate

  • Ethyl 2-methyl-2-(2-methylphenoxy)propanoate

  • Ethyl 2-methyl-2-(4-ethylphenoxy)propanoate

Uniqueness: Ethyl 2-methyl-2-(4-methylphenoxy)propanoate is unique due to its specific arrangement of methyl groups on the phenyl ring, which influences its reactivity and physical properties. This structural difference can lead to variations in its biological and chemical behavior compared to similar compounds.

Properties

IUPAC Name

ethyl 2-methyl-2-(4-methylphenoxy)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-5-15-12(14)13(3,4)16-11-8-6-10(2)7-9-11/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLQACQSAQTJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601259212
Record name Ethyl 2-methyl-2-(4-methylphenoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601259212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18672-06-5
Record name Ethyl 2-methyl-2-(4-methylphenoxy)propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18672-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-methyl-2-(4-methylphenoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601259212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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